Acide 11,14-Eicosadiénoïque

Vue d'ensemble

Description

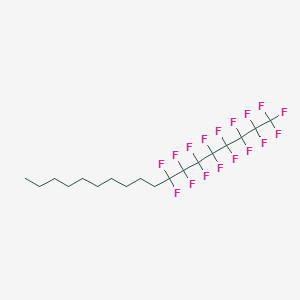

11,14-Eicosadienoic acid is a rare, naturally occurring omega-6 polyunsaturated fatty acid. It is primarily found in animal tissues and is a minor metabolite of linoleic acid. This compound plays a role in various physiological processes, including inflammation modulation and cell signaling .

Applications De Recherche Scientifique

11,14-Eicosadienoic acid has several scientific research applications:

Chemistry: Used as a standard in fatty acid analysis and in the study of lipid metabolism.

Biology: Investigated for its role in cell signaling and inflammation modulation.

Medicine: Studied for its potential anti-inflammatory properties and effects on cardiovascular health.

Industry: Used in the production of specialized lipids and as a component in nutritional supplements

Mécanisme D'action

Target of Action

11,14-Eicosadienoic acid (EDA) is a naturally occurring n-6 polyunsaturated fatty acid (PUFA) found mainly in animal tissues . It has been shown to be an antagonist of the leukotriene B4 receptor . Leukotriene B4 is a potent inflammatory mediator that plays a crucial role in the pathogenesis of many inflammatory diseases. Therefore, EDA’s antagonistic action on this receptor suggests its potential role in modulating inflammatory responses.

Mode of Action

EDA interacts with its targets, primarily the leukotriene B4 receptor, and modulates the production of pro-inflammatory mediators in cells such as murine macrophages . When lipopolysaccharides (LPS) are applied to the macrophages, EDA decreases the production of nitric oxide (NO), and increases that of prostaglandin E2 (PGE2) and tumor necrotic factor-α . The modulation of NO and PGE2 is due, in part, to the modified expression of inducible nitric oxide synthase and type II cyclooxygenase .

Biochemical Pathways

EDA is elongated from linoleic acid (LA), and can also be metabolized to dihomo-γ-linolenic acid (DGLA), arachidonic acid (AA), and sciadonic acid (SCA) . The metabolism of EDA has been extensively studied, and it is known that it can modulate the metabolism of PUFA and alter the responsiveness of cells to inflammatory stimulation .

Pharmacokinetics

It is known that eda is taken up rapidly by cells such as macrophages and metabolized to sca . The percentages of both fatty acids increase in cellular phospholipids in a dose-dependent manner .

Result of Action

The incorporation of EDA into cell lipids increases the proportions of LA, DGLA, and AA, and reduces the proportion of total monounsaturated fatty acids . This alteration in fatty acid composition can influence various cellular processes, including the inflammatory response.

Action Environment

The action of EDA can be influenced by various environmental factors. For instance, the production of EDA in fungi is enhanced when grown in nitrogen-limiting media . Furthermore, the activity of Δ6-desaturase, an enzyme involved in the metabolism of LA to EDA, can also affect the production of EDA .

Analyse Biochimique

Biochemical Properties

11,14-Eicosadienoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be an antagonist of the leukotriene B4 receptor . The nature of these interactions involves the modulation of the metabolism of PUFA and alteration of the responsiveness of cells to inflammatory stimulation .

Cellular Effects

11,14-Eicosadienoic acid has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in murine macrophages, 11,14-Eicosadienoic acid modulates the production of pro-inflammatory modulators .

Molecular Mechanism

The molecular mechanism of action of 11,14-Eicosadienoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to decrease the production of nitric oxide (NO), and increase that of prostaglandin E2 (PGE2) and tumor necrotic factor-α .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 11,14-Eicosadienoic acid change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

11,14-Eicosadienoic acid is involved in several metabolic pathways. It interacts with various enzymes or cofactors. For instance, it is a minor metabolite of linoleic acid (LA) and can be metabolized through the n-6 polyunsaturated fatty acid (PUFA) desaturase-elongase pathway to form γ-linolenic acid (GLA) .

Transport and Distribution

It is known that it is taken up rapidly by macrophages and metabolized to sciadonic acid .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 11,14-Eicosadienoic acid can be synthesized through the elongation and desaturation of linoleic acid. The process involves the conversion of linoleic acid to gamma-linolenic acid, which is then elongated to dihomo-gamma-linolenic acid and further desaturated to form 11,14-Eicosadienoic acid .

Industrial Production Methods: Industrial production of 11,14-Eicosadienoic acid can be achieved using fungi such as Penicillium chrysogenum, Rhizopus stolonifer, and Trichoderma harzianum. These fungi are cultivated in nitrogen-limiting media with an excess carbon source, leading to the production of 11,14-Eicosadienoic acid .

Analyse Des Réactions Chimiques

Types of Reactions: 11,14-Eicosadienoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidized derivatives.

Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated fatty acids.

Substitution: The carboxylic acid group can participate in esterification reactions to form esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Alcohols in the presence of acid catalysts for esterification.

Major Products:

Oxidation: Hydroperoxides and other oxidized fatty acids.

Reduction: Saturated fatty acids.

Substitution: Esters of 11,14-Eicosadienoic acid.

Comparaison Avec Des Composés Similaires

- Linoleic acid

- Gamma-linolenic acid

- Dihomo-gamma-linolenic acid

- Arachidonic acid

- Sciadonic acid

Comparison: 11,14-Eicosadienoic acid is unique due to its specific double bond positions at the 11th and 14th carbon atoms. This structural feature differentiates it from other omega-6 fatty acids and influences its biological activity. Unlike linoleic acid, which is more pro-inflammatory, 11,14-Eicosadienoic acid has a more balanced effect on inflammation .

Propriétés

Numéro CAS |

2091-39-6 |

|---|---|

Formule moléculaire |

C20H36O2 |

Poids moléculaire |

308.5 g/mol |

Nom IUPAC |

icosa-11,14-dienoic acid |

InChI |

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10H,2-5,8,11-19H2,1H3,(H,21,22) |

Clé InChI |

XSXIVVZCUAHUJO-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCCCC(=O)O |

SMILES isomérique |

CCCCC/C=C/C/C=C/CCCCCCCCCC(=O)O |

SMILES canonique |

CCCCCC=CCC=CCCCCCCCCCC(=O)O |

Apparence |

Unit:100 mgSolvent:nonePurity:99%Physical liquid |

Key on ui other cas no. |

2091-39-6 |

Description physique |

Solid |

Synonymes |

11,14-trans-eicosadienoic acid delta11,14-20:2 eicosa-11,14-dienoic acid eicosa-11,14-dienoic acid, (E,E)-isomer eicosa-11,14-dienoic acid, (Z,Z)-isomer eicosa-11,14-dienoic acid, ion (1-) n-6 eicosadienoic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)

![2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B164216.png)